molecular formula C16H16N4O5 B2951721 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2415516-91-3

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2951721
CAS No.: 2415516-91-3
M. Wt: 344.327
InChI Key: PSOCFUARRWMXLA-UHFFFAOYSA-N
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Description

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound featuring oxazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazole and furan intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole rings to oxazolines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Oxazolines.

    Substitution: Various substituted oxazole and furan derivatives.

Scientific Research Applications

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole and furan rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of oxazole and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-8-6-13(20-24-8)18-16(22)15(21)17-7-11-4-5-12(23-11)14-9(2)19-25-10(14)3/h4-6H,7H2,1-3H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOCFUARRWMXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(O2)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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